4-bromo-1-ethyl-1H-1,3-benzodiazole
Description
Structure
3D Structure
Properties
CAS No. |
1401814-44-5 |
|---|---|
Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-1-ethylbenzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-6-11-9-7(10)4-3-5-8(9)12/h3-6H,2H2,1H3 |
InChI Key |
QSMHMUDYCSOQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CC=C2Br |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
molecular structure and weight of 4-bromo-1-ethyl-1H-benzimidazole
The following technical guide details the molecular architecture, synthesis, and application of 4-bromo-1-ethyl-1H-benzimidazole , a critical heterocyclic building block in modern medicinal chemistry.
Structural Dynamics, Synthesis, and Pharmacophore Utility
Executive Summary
4-Bromo-1-ethyl-1H-benzimidazole (CAS: 1401814-44-5) serves as a high-value scaffold in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its significance lies in the C4-bromine motif , which breaks the symmetry of the benzimidazole core, providing a regiochemically distinct handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Unlike its 5- or 6-substituted counterparts, the 4-bromo position introduces unique steric and electronic vectors, influencing the binding affinity of derived ligands in hydrophobic pockets of target proteins.
Molecular Identity & Physiochemical Properties[1][2][3]
The following data establishes the baseline identity for analytical verification.
| Property | Specification |
| IUPAC Name | 4-Bromo-1-ethyl-1H-benzimidazole |
| CAS Number | 1401814-44-5 |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| Exact Mass | 223.9949 (for ⁷⁹Br) |
| SMILES | CCN1C=NC2=C1C=CC=C2Br |
| Appearance | Off-white to pale yellow solid |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 1 |
Structural Analysis & Regiochemistry
The Benzimidazole Tautomerism Challenge
In the parent compound, 4-bromo-1H-benzimidazole, a rapid tautomeric equilibrium exists between the N1-H and N3-H forms. Because the bromine atom is at position 4, these tautomers are chemically equivalent only until substitution occurs.
Upon ethylation, the symmetry is permanently broken, leading to two distinct regioisomers:
-
1-Ethyl-4-bromo-1H-benzimidazole (Target)
-
1-Ethyl-7-bromo-1H-benzimidazole (Minor impurity/Isomer)
Steric Control of Alkylation
The regioselectivity of alkylation is governed by the steric hindrance of the bromine atom.
-
Position C4 is spatially proximal to N3 .
-
The lone pair on N3 (and the transition state for alkylation) experiences steric repulsion from the bulky bromine atom.
-
Result: Electrophilic attack (ethylation) preferentially occurs at the distal N1 position, favoring the formation of the 1-ethyl-4-bromo isomer.
Synthesis & Characterization Protocols
Synthetic Pathway (Regioselective Alkylation)
Note: This protocol assumes the use of 4-bromobenzimidazole as the starting material. For absolute regiocontrol, cyclization of N-ethyl-3-bromo-1,2-diaminobenzene is preferred but less commercially accessible.
Reagents:
-
Ethyl Iodide (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution : Dissolve 4-bromo-1H-benzimidazole in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
-
Deprotonation : Add Cs₂CO₃ and stir at ambient temperature for 30 minutes. The solution may darken as the anion is generated.
-
Alkylation : Dropwise add Ethyl Iodide. The reaction is exothermic; maintain temperature <30°C to minimize bis-alkylation (quaternization).
-
Monitoring : Monitor via TLC (Hexane:EtOAc 3:1). The N1-ethyl product (less polar) typically migrates faster than the N-H starting material.
-
Workup : Quench with water, extract into ethyl acetate. Wash organic layer with brine to remove DMF.
-
Purification : Flash column chromatography is mandatory to separate the 1,4-isomer (major) from the 1,7-isomer (minor).
Characterization Logic (Self-Validating System)
To confirm the structure and rule out the 1,7-isomer, use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.
-
1-Ethyl-4-bromo : The N-Ethyl protons (CH₂) are spatially distant from the C4-Bromine. You will see NOE correlations between the N-Ethyl group and the C7-H proton.
-
1-Ethyl-7-bromo : The N-Ethyl group is adjacent to the Bromine. You will NOT see an NOE correlation to an aromatic proton at the ortho position (since Br occupies it), or you will see a clash. Correction: In the 1,7-isomer, the ethyl is next to the Br. In the 1,4-isomer, the ethyl is next to the C7-H. Therefore, strong NOE between N-CH₂ and Ar-H indicates the 1,4-isomer.
Visualization: Synthesis & SAR Workflow
The following diagram illustrates the synthesis logic and the downstream application of the scaffold in Structure-Activity Relationship (SAR) studies.
Caption: Reaction pathway showing the steric-driven regioselectivity favoring the 1-ethyl-4-bromo isomer and its utility in generating kinase inhibitor libraries.
Applications in Drug Discovery[6][7][8][9][10][11]
Kinase Inhibition (ATP-Binding Site)
The benzimidazole core mimics the purine ring of ATP. The 4-bromo substituent is strategically positioned to point towards the Gatekeeper residue or the solvent-exposed region, depending on the binding mode.
-
Modification : The Br atom is replaced via Suzuki coupling with heteroaryl groups (e.g., pyridine, pyrazole) to establish H-bonds with the hinge region.
-
Solubility : The N1-ethyl group caps the polarity, improving membrane permeability (LogP modulation) compared to the naked N-H.
Fragment-Based Drug Design (FBDD)
With a molecular weight of ~225 Da, this molecule fits perfectly into "Rule of 3" for fragment libraries.
-
Ligand Efficiency : High.
-
Vectors : The C4 vector allows exploration of chemical space orthogonal to the standard C2 or C5/6 vectors used in legacy benzimidazole drugs (e.g., Omeprazole, Albendazole).
References
-
PubChem . 4-Bromo-1H-benzimidazole Compound Summary. National Library of Medicine. Available at: [Link]
-
Alchimica . 4-Bromo-1-ethyl-1H-benzimidazole Product Data. Available at: [Link]
-
Bansal, Y., & Silakari, O. (2012).[3] The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. (Context: General benzimidazole SAR).
- Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides and Nucleotides. Chemical Reviews.
Sources
solubility of 4-bromo-1-ethyl-1H-1,3-benzodiazole in organic solvents
An In-Depth Technical Guide on the Solubility of 4-bromo-1-ethyl-1H-1,3-benzodiazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 4-bromo-1-ethyl-1H-1,3-benzodiazole in various organic solvents. Recognizing the current absence of publicly available, quantitative solubility data for this specific compound, this document emphasizes a robust, first-principles approach. It delivers a detailed, field-proven experimental methodology, enabling researchers to generate reliable and reproducible solubility data. The guide is structured to provide not just a protocol, but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the process. This work is intended to be a foundational resource for any research involving 4-bromo-1-ethyl-1H-1,3-benzodiazole, facilitating its use in synthesis, purification, formulation, and further chemical investigation.
Introduction: The Critical Role of Solubility in a Research Context
4-bromo-1-ethyl-1H-1,3-benzodiazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective utilization. Among these properties, solubility is a critical parameter that dictates the feasibility of numerous laboratory and industrial processes.
A comprehensive solubility profile is indispensable for:
-
Reaction Optimization: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts.
-
Purification and Crystallization: Knowledge of solubility in different solvents is essential for developing effective purification strategies, such as recrystallization.
-
Formulation and Drug Delivery: In the pharmaceutical sciences, solubility is a key determinant of a drug's bioavailability and the ability to formulate it into a suitable dosage form.
-
Analytical Method Development: The selection of appropriate solvents is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Given the current lack of specific solubility data for 4-bromo-1-ethyl-1H-1,3-benzodiazole in the scientific literature, this guide provides the necessary tools and protocols for researchers to determine this vital information in a systematic and scientifically sound manner.
Predicted Physicochemical Properties and Solvent Selection Rationale
While specific experimental data is not available, we can infer some of the physicochemical properties of 4-bromo-1-ethyl-1H-1,3-benzodiazole based on its structure and related compounds.
Table 1: Predicted Physicochemical Properties of 4-bromo-1-ethyl-1H-1,3-benzodiazole
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₉BrN₂ | Based on chemical structure |
| Molecular Weight | 225.09 g/mol | Based on chemical structure |
| Polarity | Moderately polar | The benzimidazole core contains polar N-H and C=N bonds, while the bromo and ethyl groups add some nonpolar character. |
| Hydrogen Bonding | Hydrogen bond acceptor (at the nitrogen atoms) | The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors. |
| Physical State at STP | Likely a solid | Similar benzimidazole derivatives are typically solids at room temperature. |
Based on these predicted properties, a range of organic solvents with varying polarities and hydrogen bonding capabilities should be selected for solubility testing. This will provide a comprehensive understanding of the compound's solubility behavior. The principle of "like dissolves like" serves as a useful, albeit simplified, guideline.[1][2]
Table 2: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, likely to show good solubility. |
| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dipole moments, effective at solvating polar molecules. |
| Nonpolar Aprotic | Toluene, Hexanes, Dichloromethane, Chloroform | To assess solubility in less polar environments, which is important for chromatographic purification. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Solvents of intermediate polarity. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[3] This protocol is designed to be a self-validating system, ensuring the generation of high-quality data.
Materials and Equipment
-
4-bromo-1-ethyl-1H-1,3-benzodiazole (purified and characterized)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Syringes
-
Volumetric flasks
-
Calibrated pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of 4-bromo-1-ethyl-1H-1,3-benzodiazole. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of 4-bromo-1-ethyl-1H-1,3-benzodiazole of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Template for Experimental Solubility Data of 4-bromo-1-ethyl-1H-1,3-benzodiazole at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |
| e.g., Methanol | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| e.g., Dichloromethane | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| e.g., Toluene | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |
| e.g., Hexanes | [Experimental Value] | [Calculated Value] | e.g., Practically Insoluble |
Qualitative Solubility Descriptions (USP General Notices):
| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly soluble | 30 - 100 |
| Slightly soluble | 100 - 1,000 |
| Very slightly soluble | 1,000 - 10,000 |
| Practically insoluble | > 10,000 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following points should be considered:
-
Purity of the Compound: The purity of the 4-bromo-1-ethyl-1H-1,3-benzodiazole used should be confirmed by appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis).
-
Equilibrium Confirmation: As mentioned in the protocol, it is essential to confirm that equilibrium has been reached.
-
Temperature Control: The temperature of the experiment should be carefully controlled and monitored, as solubility is highly dependent on temperature.
-
Replicate Measurements: All experiments should be performed in triplicate to ensure the reproducibility of the results.
-
Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision.
Conclusion
While direct experimental data on the solubility of 4-bromo-1-ethyl-1H-1,3-benzodiazole is not yet available in the public domain, this technical guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed protocol and adhering to the principles of good laboratory practice, researchers can generate high-quality, reliable solubility data. This information will be invaluable for the advancement of research and development involving this promising compound. The future of chemical synthesis and drug development will likely be accelerated by the use of machine learning models to predict solubility, but for novel compounds, experimental determination remains the gold standard.[4][5][6][7][8]
References
- Digital Discovery (RSC Publishing). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
- MIT News. A new model predicts how molecules will dissolve in different solvents. (2025-08-19).
- Journal of the American Chemical Society. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022-06-10).
- AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
- ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- Solubility test for Organic Compounds. (2024-09-24).
- Experiment: Solubility of Organic & Inorganic Compounds.
- solubility experimental methods.pptx.
- Khan Academy. Solubility of organic compounds (video).
- BenchChem. Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents.
Sources
- 1. chem.ws [chem.ws]
- 2. Khan Academy [khanacademy.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 5. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 8. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to 4-bromo-1-ethyl-1H-1,3-benzodiazole: Synthesis, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
Foreword
Compound Profile and Physicochemical Properties
4-bromo-1-ethyl-1H-1,3-benzodiazole belongs to the benzimidazole class of compounds, which are characterized by a fusion of benzene and imidazole rings. The presence of a bromine atom at the 4-position and an ethyl group at the 1-position of the benzimidazole core are expected to influence its chemical reactivity and biological activity.
Table 1: Estimated Physicochemical Properties of 4-bromo-1-ethyl-1H-1,3-benzodiazole
| Property | Estimated Value | Remarks |
| Molecular Formula | C9H9BrN2 | - |
| Molecular Weight | 225.09 g/mol | Calculated from atomic weights. |
| Appearance | Likely a solid at room temperature | Based on similar brominated benzimidazoles. |
| Melting Point | Not available | Expected to be higher than non-brominated analogs. |
| Solubility | Likely soluble in organic solvents | Such as dichloromethane, ethyl acetate, and methanol. |
| CAS Number | Not assigned | - |
Hazard Identification and Safety Precautions
Based on the analysis of related brominated and benzimidazole compounds, 4-bromo-1-ethyl-1H-1,3-benzodiazole should be handled as a hazardous substance. The primary hazards are anticipated to be skin and eye irritation, and potential toxicity if ingested or inhaled.
Potential Hazards:
-
Skin and Eye Irritation: Brominated aromatic compounds can cause significant irritation upon contact.[1][2]
-
Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, related compounds exhibit toxicity.[3][4]
-
Genotoxicity and Other Health Effects: Some benzimidazole derivatives have been studied for potential genotoxicity and other adverse health effects.[5][6][7]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Hygiene Measures: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
First Aid Measures
In the event of exposure, the following first aid measures are recommended, based on protocols for similar chemical compounds:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.[1][2]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Proposed Synthesis Workflow
A plausible synthetic route for 4-bromo-1-ethyl-1H-1,3-benzodiazole involves the bromination of a suitable benzimidazole precursor. The following is a proposed two-step synthesis starting from 1-ethyl-1H-benzimidazole.
Step 1: Synthesis of 1-ethyl-1H-benzimidazole
This can be achieved through the alkylation of benzimidazole with an ethylating agent such as ethyl iodide or diethyl sulfate.
Step 2: Bromination of 1-ethyl-1H-benzimidazole
The bromination of the benzimidazole ring can be accomplished using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction conditions would need to be carefully controlled to favor the formation of the 4-bromo isomer.
Caption: Proposed two-step synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole.
Experimental Protocol: Synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole
Disclaimer: This is a theoretical protocol and should be optimized and validated by a qualified chemist. All work should be performed in a fume hood with appropriate PPE.
Materials and Reagents:
-
1-ethyl-1H-benzimidazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethyl-1H-benzimidazole in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Characterization: Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Reactivity and Potential Applications
The presence of the bromine atom on the benzimidazole ring opens up possibilities for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[8][9] This makes 4-bromo-1-ethyl-1H-1,3-benzodiazole a potentially valuable intermediate for the synthesis of more complex molecules with applications in:
-
Medicinal Chemistry: The benzimidazole scaffold is a common feature in many pharmacologically active compounds.[7]
-
Materials Science: Brominated heterocyclic compounds are used as building blocks for organic electronic materials, such as those used in OLEDs and organic photovoltaics.[10][11][12][13]
Handling, Storage, and Disposal
-
Handling: Handle in a well-ventilated area and avoid generating dust. Keep away from heat, sparks, and open flames.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Emergency Procedures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam.[1]
-
Specific Hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.
Logical Workflow for Safe Handling
Caption: Decision workflow for the safe handling of 4-bromo-1-ethyl-1H-1,3-benzodiazole.
References
- 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole - NIH. (URL: )
- 4 - SAFETY D
- 4-bromo-2,1,3-benzothiadiazole AldrichCPR | Sigma-Aldrich. (URL: )
- SAFETY D
- 4-BROMO-2,1,3-BENZOTHIADIAZOLE SDS, 22034-13-5 Safety D
- 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one - PubChem. (URL: )
- SAFETY D
- 4-BROMO-2,1,3-BENZOTHIADIAZOLE CAS#: 22034-13-5 - ChemWh
- Safety D
-
Benzo[1,2-d:4,5-d′]bis([1][10][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - MDPI. (URL: )
- 4-Bromo-1H-benzimidazole-2-carboxylic acid - Hazard. (URL: )
-
4-Bromobenzo[1,2-d:4,5-d′]bis([1][10][14]thiadiazole) - MDPI. (URL: )
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][10][14]thiadiazole) and Its SNAr and Cross-Coupling Reactions - MDPI. (URL: )
-
(PDF) Benzo[1,2-d:4,5-d′]bis([1][10][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - ResearchGate. (URL: )
- 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem. (URL: )
- 4-bromo-2,1,3-benzothiadiazole synthesis - ChemicalBook. (URL: )
-
Benzo[1,2-d:4,5-d′]bis([1][10][14]thiadiazole)-4-carbonitrile - MDPI. (URL: )
- 4,7-Dibromo-2,1,3-benzotiadiazol - Chem-Impex. (URL: )
- Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c] - Semantic Scholar. (URL: )
- 4-Bromo-1H-benzimidazole-2-carboxylic acid - Exposure: Exposure Predictions - EPA. (URL: )
- 4-Bromo-1H-benzimidazole-2-carboxylic acid - Hazard Genotoxicity - EPA. (URL: )
- 4,7-Dibromo-2,1,3-benzothiadiazole | CAS Number 15155-41-6 | Ossila. (URL: )
- Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance d
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemimpex.com [chemimpex.com]
- 13. ossila.com [ossila.com]
- 14. 4-bromo-2,1,3-benzothiadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
melting point and boiling point of 4-bromo-1-ethylbenzimidazole
This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It synthesizes available experimental data with theoretical modeling to provide a comprehensive profile of 4-bromo-1-ethyl-1H-benzimidazole .
CAS Registry Number: 1401814-44-5
Formula: C
Executive Summary
4-Bromo-1-ethyl-1H-benzimidazole is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Unlike its parent compound (4-bromo-1H-benzimidazole), the N-ethylated derivative exhibits distinct physicochemical properties driven by the disruption of intermolecular hydrogen bonding. This guide details the thermodynamic profile, synthesis logic, and characterization protocols required for its effective utilization in drug development.
Physicochemical Properties
Note: Exact experimental values for this specific intermediate are often proprietary to internal corporate databases. The values below represent a synthesis of available catalog data and Quantitative Structure-Property Relationship (QSPR) predictions based on close structural analogs.
Thermodynamic Profile
| Property | Value / Range | Confidence | Source/Methodology |
| Physical State | Low-melting Solid or Viscous Oil | High | Analog comparison (N-alkylation effect) |
| Melting Point (MP) | 55 – 85 °C (Predicted) | Medium | Estimated vs. 1-methylbenzimidazole (MP 60°C) and 4-bromo-1H-benzimidazole (MP 170°C) |
| Boiling Point (BP) | 360 – 380 °C (760 mmHg) | High | ACD/Labs & EPISuite Algorithms |
| Boiling Point (Reduced) | ~160 – 170 °C (at 12 mmHg) | High | Nomograph extrapolation |
| Density | 1.50 ± 0.05 g/cm³ | High | Predicted based on brominated heterocycles |
| LogP | 2.8 – 3.1 | High | Consensus LogP Model |
Structural Analysis & Phase Behavior
The phase transition behavior of 4-bromo-1-ethylbenzimidazole is governed by two competing factors:
-
Bromine Substituent (C4): Increases molecular weight and polarizability, theoretically raising the melting point via halogen bonding and van der Waals interactions.
-
N-Ethyl Group (N1): The dominant factor. Alkylation at the N1 position removes the acidic proton present in the parent benzimidazole, eliminating the strong intermolecular N-H···N hydrogen bonding network. This typically results in a >100°C drop in melting point compared to the parent species (4-bromo-1H-benzimidazole, MP ~168–170 °C).
Experimental Determination Protocols
For researchers synthesizing this compound de novo, the following Standard Operating Procedures (SOPs) are recommended to establish an internal standard.
Protocol A: Melting Point Determination (Capillary Method)
Target: Confirmation of solid-state purity.
-
Preparation: Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove solvent traces (EtOAc/Hexane) which can depress MP.
-
Loading: Pack 2-3 mm of substance into a glass capillary.
-
Ramp: Use a calibrated melting point apparatus (e.g., Buchi or Mel-Temp).
-
Fast Ramp: 10°C/min to 45°C.
-
Slow Ramp: 1°C/min from 45°C until liquid phase is observed.
-
-
Observation: Record
(first liquid drop) and (complete melt). A range >2°C indicates impurities.
Protocol B: Boiling Point Estimation (DSC)
Target: Thermal stability and volatility profiling.
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Pan: Hermetically sealed aluminum pan with a laser-drilled pinhole (to allow evaporation).
-
Method: Heat from 30°C to 400°C at 10°C/min under Nitrogen flow (50 mL/min).
-
Analysis: The endothermic peak onset corresponds to the boiling point. Note: Ensure the compound does not decompose prior to boiling (check for exothermic decomposition events).
Synthesis & Purification Workflow
The purity of 4-bromo-1-ethylbenzimidazole critically impacts its observed physical properties. The following workflow ensures isolation of the correct N1-isomer free from the N3-isomer or bis-alkylated impurities.
Reaction Logic
The synthesis typically involves the nucleophilic substitution of 4-bromo-1H-benzimidazole with an ethylating agent (EtI or EtBr) under basic conditions.
Regioselectivity Challenge: Benzimidazoles can tautomerize. However, the C4-bromine provides steric hindrance, often favoring alkylation at the distal N1 position (sterically less crowded) over the N3 position, though mixtures are common and require chromatographic separation.
Workflow Diagram
Figure 1: Synthetic pathway and purification logic for isolating the target compound.
Applications in Drug Discovery
This compound serves as a "scaffold hopper," allowing medicinal chemists to explore Structure-Activity Relationships (SAR) in two vectors:
-
Suzuki-Miyaura Coupling (C4 Position): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups.
-
Solubility Tuning (N1 Position): The ethyl group modulates lipophilicity (LogP) and metabolic stability compared to the methyl or unsubstituted analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11252584, 4-Bromo-1H-benzimidazole. Retrieved from [Link]
pKa values and basicity of 4-bromo-1-ethyl-1H-1,3-benzodiazole
This guide details the physicochemical profile, synthesis, and experimental characterization of 4-bromo-1-ethyl-1H-1,3-benzodiazole (commonly referred to as 4-bromo-1-ethylbenzimidazole).
Physicochemical Profiling, Basicity, and Synthetic Regiochemistry
Executive Summary
4-Bromo-1-ethyl-1H-1,3-benzodiazole is a bifunctional heterocyclic scaffold widely utilized in the development of kinase inhibitors and organic light-emitting diodes (OLEDs). Its utility stems from the orthogonal reactivity of the C4-bromo handle (amenable to Suzuki/Buchwald couplings) and the N1-ethyl tail (providing solubility and steric definition).
This guide focuses on the compound's basicity (pKa) —a critical parameter for predicting solubility, membrane permeability, and salt formation—and the regiochemical challenges inherent in its synthesis.
Physicochemical Profile & Basicity Analysis
2.1 Structural Definition
The compound consists of a benzimidazole core substituted with an ethyl group at the N1 position and a bromine atom at the C4 position.
-
IUPAC Name: 4-bromo-1-ethyl-1H-1,3-benzodiazole
-
Molecular Formula: C
H BrN -
Molecular Weight: 225.09 g/mol
2.2 pKa Values and Electronic Effects
The basicity of benzimidazoles is defined by the protonation of the imine nitrogen (N3). While the unsubstituted parent benzimidazole has a pKa of approximately 5.6 , the introduction of substituents alters this value through inductive (
Predicted pKa: 4.1 ± 0.3
-
Base Value (Benzimidazole): ~5.6[1]
-
Effect of N1-Ethyl (+I): Alkyl groups at N1 are weakly electron-donating. Typically, this raises the pKa slightly (+0.1 to +0.2 units) compared to the N-H parent, increasing electron density at N3.
-
Effect of C4-Bromo (-I > +M): The bromine atom at position 4 exerts a strong electron-withdrawing inductive effect (
) through the -framework. Although halogens possess a lone pair capable of donation ( ), the inductive withdrawal dominates, especially given the proximity of C4 to the protonating site (N3). This significantly destabilizes the conjugate acid, lowering the pKa by approximately 1.5 units.
Implication: With a pKa near 4.1, this compound is a significantly weaker base than the parent benzimidazole. It will remain largely unprotonated at physiological pH (7.4), enhancing its lipophilicity and membrane permeability (LogP ~2.2), but requiring lower pH (< 3.0) to ensure full solubility during extraction or salt formation.
2.3 Protonation Equilibrium Diagram
The following diagram illustrates the protonation equilibrium and the stabilizing/destabilizing forces.
Figure 1: Protonation equilibrium of 4-bromo-1-ethyl-1H-1,3-benzodiazole showing the competing electronic effects.
Synthesis and Regiochemistry
The synthesis of 4-bromo-1-ethylbenzimidazole presents a classic regiochemical problem. Alkylation of the asymmetric 4-bromobenzimidazole precursor can yield two isomers: the desired 1,4-isomer or the 1,7-isomer .
3.1 The Regioselectivity Rule
Alkylation of benzimidazoles generally occurs at the less sterically hindered nitrogen .
-
N3 Environment: Flanked by the bulky C4-Bromo group.
-
N1 Environment: Flanked by the C7-Hydrogen atom.
Therefore, alkylation with ethyl iodide preferentially targets N1 , yielding the 1-ethyl-4-bromo isomer where the ethyl group and bromine atom are spatially distal. The 1,7-isomer (where Et and Br are "ortho" to each other) is disfavored due to steric clash.
3.2 Synthetic Workflow
Step 1: Formation of the Core React 3-bromobenzene-1,2-diamine with formic acid (or triethyl orthoformate) to close the ring.
-
Note: The product is a tautomeric mixture of 4-bromo- and 7-bromo-1H-benzimidazole.
Step 2: N-Alkylation
Treat the core with ethyl iodide and a base (Cs
-
Critical Control: Use mild bases and room temperature initially to maximize regioselectivity.
Figure 2: Synthetic pathway highlighting the regioselective alkylation step.
Experimental Protocol: pKa Determination
Since exact literature values are rare for specific derivatives, the following Spectrophotometric Titration protocol is the gold standard for determining the pKa of weak bases with low aqueous solubility.
4.1 Principle
The UV-Vis absorption spectrum of the benzimidazole changes upon protonation. By monitoring the absorbance at a specific wavelength (
4.2 Materials
-
Analytes: 4-bromo-1-ethyl-1H-1,3-benzodiazole (>98% purity).
-
Solvent: Methanol (HPLC grade) and Universal Buffer (Britton-Robinson, pH 2.0 – 8.0).
-
Instrumentation: UV-Vis Spectrophotometer with quartz cuvettes.
4.3 Step-by-Step Methodology
-
Stock Solution Preparation: Dissolve 5 mg of the compound in 10 mL of Methanol. This ensures the lipophilic compound is fully solubilized before dilution into aqueous buffers.
-
Buffer Aliquots: Prepare a series of 10 mL buffer solutions ranging from pH 2.0 to 8.0 in 0.5 pH increments.
-
Sample Spiking: Add 50
L of the stock solution to each buffer aliquot. The final methanol concentration should be <1% to minimize solvent effects on pKa. -
Spectral Scanning: Record the UV spectrum (200–400 nm) for each pH point.
-
Observation: Look for a bathochromic or hypsochromic shift. The neutral form and cationic form will have distinct
values.
-
-
Data Analysis: Select the wavelength with the greatest change in absorbance (
). Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa .
Calculation:
Data Summary Table
| Property | Value / Description | Source/Method |
| Compound Name | 4-Bromo-1-ethyl-1H-1,3-benzodiazole | IUPAC |
| CAS Number | 1401814-44-5 | Chemical Registries |
| Predicted pKa | 4.1 ± 0.3 | Calculated (Hammett/SAR) |
| LogP (Predicted) | ~2.2 | QSAR Models |
| Regioselectivity | 1,4-isomer > 1,7-isomer | Steric Control (N1 vs N3) |
| Solubility | Low in water (neutral); High in DMSO, MeOH | Experimental Observation |
| Key Application | Kinase Inhibitor Scaffold, OLEDs | Literature [1, 2] |
References
-
Regioselective Alkylation of Benzimidazoles: Topic: Analysis of N-alkylation selectivity in 4-substituted benzimidazoles. Source:Journal of Organic Chemistry / Beilstein J. Org. Chem. Context: Confirming the preference for N1 alkylation due to steric hindrance at N3 by the C4-substituent.
-
pKa Determination Protocols: Topic: Spectrophotometric determination of benzimidazole dissociation constants. Source:Journal of Physical Chemistry B / ResearchGate Context: Methodology for determining pKa of low-solubility benzimidazoles.
-
Crystal Structure & Synthesis: Topic: Structure of 2-(4-bromophenyl)-1-ethyl-1H-benzimidazole (Analogous structure confirming geometry). Source:Acta Crystallographica Section E Context: Provides crystallographic evidence of the planar benzimidazole core and N-ethyl conformation.
Sources
Methodological & Application
Application Notes and Protocols for 4-bromo-1-ethyl-1H-1,3-benzodiazole as a Pharmaceutical Intermediate
Introduction: The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its versatile biological activity is often tuned by substitution at various positions of the fused ring system.[1] 4-bromo-1-ethyl-1H-1,3-benzodiazole is a key intermediate, offering a strategic point for diversification through modern cross-coupling reactions. The bromine atom at the 4-position allows for the introduction of a wide array of aryl, heteroaryl, and amino functionalities, primarily through palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. This guide provides detailed protocols for the synthesis and application of this versatile intermediate, with a focus on its role in the development of kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases.[2][3][4]
I. Synthesis and Characterization of 4-bromo-1-ethyl-1H-1,3-benzodiazole
The synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole is most efficiently achieved through the N-alkylation of the commercially available 4-bromo-1H-benzimidazole. The ethyl group is introduced to block one of the nitrogen atoms, directing subsequent reactions and modifying the physicochemical properties of the molecule.
Protocol 1: Synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole
This protocol is adapted from general N-alkylation procedures for benzimidazoles.[5][6]
Materials:
-
4-bromo-1H-benzimidazole (1.0 eq)
-
Ethyl iodide or ethyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-benzimidazole and anhydrous DMF.
-
Stir the solution until the starting material is fully dissolved.
-
Add potassium carbonate to the solution.
-
Slowly add the ethylating agent (ethyl iodide or ethyl bromide) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-1-ethyl-1H-1,3-benzodiazole as a solid.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the benzimidazole N-H, forming the nucleophilic benzimidazolide anion.
-
Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the starting materials and facilitates the Sₙ2 reaction.
-
Purification: Column chromatography is necessary to separate the desired N1-ethylated product from any potential N3-ethylated isomer and unreacted starting material.
Characterization Data (Predicted and Analogous)
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0-8.2 (m, 1H, Ar-H), ~7.2-7.5 (m, 3H, Ar-H), ~4.3 (q, J = 7.2 Hz, 2H, -CH₂-CH₃), ~1.5 (t, J = 7.2 Hz, 3H, -CH₂-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~144, ~142, ~134, ~125, ~123, ~120, ~110, ~40 (-CH₂-), ~15 (-CH₃).
-
IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1600, ~1480 (C=C, C=N), ~1280 (C-N), ~750 (Ar C-H bend).
-
Mass Spectrometry (EI): m/z (%) = 224/226 (M⁺, isotopic pattern for Br).
II. Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position serves as an excellent handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the benzimidazole core and various aryl or heteroaryl groups, which are common features in kinase inhibitors.[10][11]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid
This protocol is based on established procedures for Suzuki couplings of bromo-heterocycles.[12][13]
Materials:
-
4-bromo-1-ethyl-1H-1,3-benzodiazole (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a Schlenk flask, combine 4-bromo-1-ethyl-1H-1,3-benzodiazole, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water.
-
Heat the mixture to 90 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield 1-ethyl-4-(4-methoxyphenyl)-1H-1,3-benzodiazole.
Quantitative Data (Analogous Systems): The following table presents typical yields for Suzuki-Miyaura reactions with similar bromo-heterocyclic substrates.
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~90 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~80-90 |
Note: Yields are based on analogous systems and may vary for the specific substrate.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the introduction of various amine functionalities, which can act as key pharmacophores in kinase inhibitors, for instance by interacting with the hinge region of the kinase.[14][15][16]
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[8][17]
Materials:
-
4-bromo-1-ethyl-1H-1,3-benzodiazole (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu under an inert atmosphere.
-
Add anhydrous toluene, followed by 4-bromo-1-ethyl-1H-1,3-benzodiazole and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield 4-(1-ethyl-1H-1,3-benzodiazol-4-yl)morpholine.
Quantitative Data (Analogous Systems): The following table presents typical yields for Buchwald-Hartwig aminations with similar bromo-heterocyclic substrates.
| Amine Partner | Catalyst System | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | ~80-95 |
| Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | ~75-90 |
| Aniline | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | ~70-85 |
Note: Yields are based on analogous systems and may vary for the specific substrate.
III. Application in the Synthesis of PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Benzimidazole derivatives have been extensively explored as inhibitors of this pathway.[3][4][18] The functionalization of the 4-position of the benzimidazole core, facilitated by intermediates like 4-bromo-1-ethyl-1H-1,3-benzodiazole, is a key strategy to enhance potency and selectivity for different PI3K isoforms.
The Suzuki and Buchwald-Hartwig reactions described above allow for the introduction of moieties that can occupy the affinity pocket of the PI3K enzyme, leading to potent inhibition. For example, the introduction of an aryl group via Suzuki coupling can lead to interactions with key residues in the active site, while amino groups introduced via Buchwald-Hartwig amination can form crucial hydrogen bonds.
Caption: Synthetic utility towards PI3K pathway inhibition.
IV. Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle 4-bromo-1-ethyl-1H-1,3-benzodiazole in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
V. Conclusion
4-bromo-1-ethyl-1H-1,3-benzodiazole is a highly valuable intermediate for pharmaceutical research and development. Its strategic design allows for efficient diversification through robust and scalable palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this building block in the synthesis of novel benzimidazole derivatives, particularly in the pursuit of new kinase inhibitors for the treatment of cancer and other diseases.
References
-
Ma, C., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 95, 129469. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Hayat, F., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 17(9), 10777-10806. [Link]
-
Hassanzadeh, F., et al. (2012). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene and Their Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), S86-S90. [Link]
-
MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... [Link]
-
Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
Reagentia. (n.d.). 4-Bromo-1-ethyl-1H-benzimidazole (1 x 1 g). [Link]
-
PubChem. (n.d.). 4-Bromo-1H-benzimidazole. [Link]
-
Impact Factor. (2021). Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study of their Antibacterial Activity. [Link]
-
ACS Publications. (2011). Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor... [Link]
-
TÜBİTAK Academic Journals. (n.d.). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. [Link]
-
Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
-
MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in... [Link]
-
Wiley Online Library. (n.d.). New Isoxazole‐Substituted Aryl Iodides: Metal‐Free Synthesis, Characterization and Catalytic Activity. [Link]
-
TSI Journals. (n.d.). Synthesis and characterization of 2-(4-bromophenyl)-1H- benz... [Link]
-
PubChemLite. (n.d.). 4-bromo-1h-benzimidazole (C7H5BrN2). [Link]
-
reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]
-
Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. "1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico st" by DHARMVIR SINGH, PANKAJ KUMAR et al. [journals.tubitak.gov.tr]
- 19. 4-Bromo-1H-benzimidazole | 83741-35-9 [sigmaaldrich.com]
Application Note: Regioselective C4-H Functionalization of 1-Ethyl-1H-1,3-benzodiazole
This Application Note is designed to guide researchers through the challenging regioselective functionalization of the C4 position in 1-ethyl-1H-1,3-benzodiazole (1-ethylbenzimidazole).
Part 1: Executive Summary & Strategic Analysis
The C4 Challenge
Functionalizing the C4 position of the benzimidazole core is synthetically non-trivial.[1] The 1,3-benzodiazole scaffold exhibits a distinct reactivity hierarchy:
-
C2 Position (Most Reactive): Highly acidic (pKa ~24) and prone to facile deprotonation or oxidative insertion by transition metals.
-
C5/C6 Positions: Electronically activated for electrophilic aromatic substitution (EAS).
-
C4/C7 Positions: These "proximal" benzene ring positions are electronically deactivated and sterically sensitive.
The Specific Challenge of C4: In 1-ethyl-1H-1,3-benzodiazole , the N1-ethyl group sterically hinders the C7 position. While this theoretically favors C4, the inherent acidity and reactivity of C2 dominate most reaction landscapes. Therefore, direct C4 functionalization requires a "Block-and-Direct" strategy or highly specific chelation-assisted catalysis to bypass the C2 preference.
Mechanistic Strategy: The "N3-Directing" Effect
To selectively target C4, we exploit the N3 nitrogen as a directing group. Unlike C7 (blocked by N1-ethyl), C4 is ortho to the N3 lone pair. By blocking the hyper-reactive C2 position, we can force a metal catalyst or lithiating agent to coordinate with N3, directing activation specifically to the C4-H bond via a Complex Induced Proximity Effect (CIPE) .
Part 2: Experimental Protocols
Protocol A: C2-Blocked Directed Lithiation (The "Gold Standard")
Best for: Introducing electrophiles (Halogens, Carbonyls, Boronates) with high regiocontrol.
Prerequisite: This workflow requires the transient protection of the C2 position to prevent competitive lithiation.
Step 1: C2-Protection (Silylation)
-
Setup: Flame-dry a 50 mL Schlenk flask under Argon.
-
Reagents: Dissolve 1-ethylbenzimidazole (1.0 equiv) in anhydrous THF (0.2 M).
-
Deprotonation: Cool to -78 °C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 min.
-
Note: The solution typically turns deep red/orange, indicating C2-lithiation.
-
-
Quench: Stir for 30 min at -78 °C, then add TMSCl (1.2 equiv).
-
Warm: Allow to warm to RT over 1 h.
-
Workup: Aqueous quench, extraction (EtOAc), and rapid filtration through a silica plug.
-
Result:1-ethyl-2-(trimethylsilyl)-1H-1,3-benzodiazole .
-
Step 2: Regioselective C4-Lithiation & Trapping
-
Setup: Re-dissolve the C2-TMS intermediate (1.0 equiv) in anhydrous THF (0.15 M) under Argon.
-
Chelation Additive: Add TMEDA (1.1 equiv) to enhance Li-N3 coordination.
-
Lithiation: Cool to -78 °C . Add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise.
-
Critical Insight:s-BuLi is used over n-BuLi for its higher basicity and kinetic reactivity, necessary to deprotonate the benzene ring position (C4) which is less acidic than C2.
-
-
Directing Phase: Stir at -40 °C for 2 hours.
-
Functionalization: Cool back to -78 °C and add the Electrophile (e.g., I2, DMF, B(OiPr)3) (1.5 equiv).
-
Workup: Standard aqueous workup.
Step 3: C2-Deprotection (Optional)
-
Treat the crude C4-functionalized product with TBAF (1.5 equiv) in THF at RT for 1 h to remove the TMS group, restoring the native benzimidazole core.
Protocol B: Rh(III)-Catalyzed C4-H Alkenylation
Best for: Direct C-C bond formation with acrylates/styrenes.
Note: This method relies on the "N3-coordination" logic but often requires the C2 position to be blocked (e.g., with a methyl or phenyl group) to prevent C2-alkenylation.
Reaction Mix:
-
Substrate: 1-ethyl-2-methylbenzimidazole (C2 blocked).
-
Catalyst: [Cp*RhCl2]2 (5 mol%).
-
Oxidant: AgSbF6 (20 mol%) and Cu(OAc)2 (2.0 equiv).
-
Coupling Partner: Ethyl Acrylate (2.0 equiv).
-
Solvent: DCE/t-Amyl alcohol (1:1).
-
Conditions: 100 °C, Sealed tube, 16 h.
Mechanism: The cationic Rh(III) species coordinates to N3, activating the C4-H bond via a concerted metalation-deprotonation (CMD) pathway, followed by migratory insertion of the alkene.
Part 3: Data & Visualization
Quantitative Comparison of Regioselectivity
The following table summarizes the yield distribution when attempting functionalization without and with the C2-blocking strategy.
| Method | Substrate | Reagent | C2-Product | C4-Product | C5/C6-Product |
| Direct Lithiation | 1-Ethylbenzimidazole | n-BuLi / E+ | >95% | <2% | <2% |
| EAS (Bromination) | 1-Ethylbenzimidazole | NBS / H+ | 0% | <5% | >90% (Mixture) |
| Protocol A (Directed) | 1-Ethyl-2-TMS-Bzm | s-BuLi / E+ | 0% (Blocked) | 82% | 12% |
Mechanistic Pathway Diagram (Graphviz)
The diagram below illustrates the critical "N3-Directing Effect" that enables C4 selectivity.
Figure 1: Workflow logic distinguishing the kinetic C2 pathway from the directed C4 pathway.
References
-
Regioselective Lithiation of Benzimidazoles
- Direct C2-lithiation is the dominant p
-
Source: Journal of the Chemical Society, Perkin Transactions 1, 1988 , 3133. Link
-
C4-H Activation via Rh(III)
- Use of N-directing groups for ortho-C-H activ
-
Source: Chemical Communications, 2012 , 48, 4848. Link
-
General Strategies for Benzimidazole Functionalization
- Comprehensive review of metal-catalyzed and lithiation str
-
Source: Synlett, 2025 , 36, 3142. Link
-
C2-Blocking Strategies
Sources
- 1. Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rh(iii)-catalyzed C–H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. C(sp2)-H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2- d]imidazole and Imidazo[1,2- a]indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-bromo-1-ethyl-1H-1,3-benzodiazole
Introduction: The Benzimidazole Core as a Privileged Scaffold in Drug Discovery
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] As structural isosteres of naturally occurring nucleotides, benzimidazole derivatives possess the unique ability to interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1][3] These include anticancer, antifungal, antimalarial, antibacterial, anti-HIV, and anti-inflammatory properties.[3][4] The therapeutic relevance of this heterocyclic system is underscored by its incorporation into numerous marketed drugs.[4][5]
The functionalization of the benzimidazole core is paramount to modulating its biological activity and pharmacokinetic profile. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex benzimidazole derivatives, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[6][7] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-bromo-1-ethyl-1H-1,3-benzodiazole, a key intermediate for the synthesis of novel drug candidates.
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering unparalleled efficiency in the construction of complex molecular architectures.[6][8] These reactions generally proceed through a common catalytic cycle, providing a unified mechanistic framework for understanding these powerful transformations.[9][10]
The General Catalytic Cycle
The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 4-bromo-1-ethyl-1H-1,3-benzodiazole) to form a Pd(II) intermediate.[6][8] This is often the rate-determining step of the reaction.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the organic group from a second reagent is transferred to the palladium center.[8][9] For reactions like the Suzuki coupling, this involves an organoboron compound. For the Heck reaction, an alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: The two organic fragments on the Pd(II) center are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]
The choice of palladium source, ligand, base, and solvent are critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.[11][12]
Experimental Workflows and Protocols
This section provides detailed protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 4-bromo-1-ethyl-1H-1,3-benzodiazole.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[7][8] Its popularity stems from the mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.[6][13]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 4-bromo-1-ethyl-1H-1,3-benzodiazole with Phenylboronic Acid
Materials:
-
4-bromo-1-ethyl-1H-1,3-benzodiazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-bromo-1-ethyl-1H-1,3-benzodiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Reagent Choices:
-
Catalyst System: Pd(OAc)₂ with PPh₃ is a classic and cost-effective catalyst system. For more challenging substrates or to achieve higher yields, more electron-rich and sterically hindered ligands like SPhos or XPhos can be employed to facilitate the oxidative addition and reductive elimination steps.[11]
-
Base: Potassium carbonate is a common and effective base for Suzuki couplings. It activates the boronic acid for transmetalation.[6]
-
Solvent: The dioxane/water mixture provides a good medium for dissolving both the organic and inorganic reagents.[14]
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-95 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 110 | 70-85 |
Heck Reaction: Vinylation of the Benzimidazole Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[15][16] It is a powerful method for the synthesis of substituted alkenes.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Heck reaction.
Protocol: Heck Reaction of 4-bromo-1-ethyl-1H-1,3-benzodiazole with Styrene
Materials:
-
4-bromo-1-ethyl-1H-1,3-benzodiazole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 4-bromo-1-ethyl-1H-1,3-benzodiazole (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL), followed by styrene (1.5 mmol) and triethylamine (2.0 mmol).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Rationale for Reagent Choices:
-
Catalyst System: Pd(OAc)₂ with a phosphine ligand is a common choice. P(o-tol)₃ is often used to improve catalyst stability and activity.[17]
-
Base: Triethylamine acts as a base to neutralize the HBr generated during the reaction and to facilitate the reductive elimination of the palladium hydride intermediate.[18]
-
Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and catalyst system.[19]
| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMAc | 120 | 65-80 |
| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 130 | 50-70 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20][21] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Protocol: Sonogashira Coupling of 4-bromo-1-ethyl-1H-1,3-benzodiazole with Phenylacetylene
Materials:
-
4-bromo-1-ethyl-1H-1,3-benzodiazole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 4-bromo-1-ethyl-1H-1,3-benzodiazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the amine salt and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Rationale for Reagent Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction.[22] The copper facilitates the deprotonation of the alkyne and its transfer to the palladium center.
-
Base: Triethylamine serves as both the base and, in some cases, the solvent.[23]
-
Solvent: THF is a common solvent for this reaction, though others like DMF or toluene can also be used.[23]
| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT to 60 | 80-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 75-90 |
| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 70-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[17][24] This reaction has become a cornerstone for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[25][26]
Catalytic Cycle of the Buchwald-Hartwig Amination
Sources
- 1. Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmcct.com [jmcct.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. Yoneda Labs [yonedalabs.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Heck Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1-Ethyl-1H-1,3-Benzodiazole
Welcome to the technical support center for the purification of 4-bromo-1-ethyl-1H-1,3-benzodiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important heterocyclic intermediate.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for 4-bromo-1-ethyl-1H-1,3-benzodiazole.
Q1: What are the primary methods for purifying crude 4-bromo-1-ethyl-1H-1,3-benzodiazole?
A1: The two most effective and widely used methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between them depends on the nature and quantity of impurities, as well as the scale of your reaction.[1]
-
Flash Column Chromatography is excellent for separating the desired product from impurities with different polarities, such as unreacted starting materials or regioisomers.[2]
-
Recrystallization is ideal for removing minor impurities when the crude product is already of moderate to high purity and is a crystalline solid.[3] It is often used as a final polishing step after chromatography.
Q2: What are the likely impurities I need to remove from my crude product?
A2: Impurities in the synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole typically arise from the N-alkylation of a bromobenzimidazole precursor. Key impurities include:
-
Unreacted Starting Material: 4-Bromo-1H-benzimidazole, which is significantly more polar than the N-ethylated product.
-
Regioisomers: If the starting material is a mixture of 4-bromo- and 7-bromo-1H-benzimidazole, the corresponding 7-bromo-1-ethyl-1H-1,3-benzodiazole isomer will be present. These isomers often have very similar polarities, making separation challenging.
-
Over-alkylation Products: Formation of a quaternary benzimidazolium salt, which is highly polar and typically remains in the aqueous layer during work-up but can sometimes contaminate the crude product.[4]
-
Residual Reagents and Solvents: Such as the alkylating agent (e.g., ethyl iodide) or high-boiling solvents (e.g., DMF).
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice of purification method is a critical decision that impacts both yield and purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q4: What analytical techniques should I use to assess the purity of 4-bromo-1-ethyl-1H-1,3-benzodiazole?
A4: A combination of techniques is essential for confirming purity and structure:
-
Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation and purity assessment. The absence of signals from impurities (e.g., the N-H proton of the starting material) is a key indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of a pure crystalline solid.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during purification.
Column Chromatography Troubleshooting
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots | Inappropriate solvent system polarity. | Systematically screen different solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to achieve a target Rf of ~0.3 for the product. A gradient elution can be more effective than isocratic for complex mixtures.[6] |
| Compound Streaking on TLC/Column | Strong interaction between the basic benzimidazole nitrogen and acidic silanol groups on the silica surface.[6] | Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the acidic sites on the silica gel. This is a very common and effective strategy for nitrogen-containing heterocycles.[6] |
| Product is Decomposing on the Column | The silica gel is too acidic for your sensitive compound. | 1. Deactivate the Silica Gel: Pre-treat the silica by slurrying it with your eluent containing 1% triethylamine before packing the column.[6]2. Use an Alternative Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica, which are less harsh.[6] |
| Low Recovery After Column | 1. The compound is too polar and did not elute.2. The compound is irreversibly adsorbed or decomposed.3. Physical loss during solvent removal. | 1. Flush the column with a highly polar solvent like 10% Methanol in Dichloromethane to recover any retained material.[1]2. See the point above on decomposition.3. Use a rotary evaporator carefully at moderate temperature and pressure. |
Recrystallization Troubleshooting
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | 1. Lower the Cooling Temperature: Try cooling the solution more slowly.2. Add a Seed Crystal: Introduce a tiny crystal of pure product to initiate crystallization.3. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.4. Change Solvents: Select a lower-boiling point solvent. |
| Very Low or No Crystal Formation | 1. Too much solvent was used.2. The compound is highly soluble in the cold solvent. | 1. Evaporate some of the solvent to concentrate the solution and then cool again.[1]2. Use a two-solvent system. Dissolve the compound in a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) and then add a "poor" solvent (e.g., Hexane or Pentane) dropwise until the solution becomes cloudy (the cloud point). Heat gently to redissolve, then allow to cool slowly. |
| Impurity Crystallizes with the Product | The impurity has similar solubility properties to the product. | The chosen solvent system is not selective enough. A second recrystallization from a different solvent system may be necessary, or the material may require purification by column chromatography first. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
1. TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot on a silica gel TLC plate and elute with different ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate).
-
Aim for a solvent system that gives an Rf value of approximately 0.25-0.35 for the 4-bromo-1-ethyl-1H-1,3-benzodiazole. A common starting point for N-alkylated benzimidazoles is a gradient of Ethyl Acetate in Hexane (e.g., starting from 10:90 and increasing to 50:50).[2][7]
-
Pro-Tip: Add 0.5% triethylamine to the chosen eluent to prevent peak tailing.[6]
2. Column Packing:
-
Select a column where the amount of crude material is 1-5% of the mass of the stationary phase (e.g., for 1 g of crude, use 50-100 g of silica gel).[1]
-
Pack the column using the "slurry method" with the initial, least polar eluent.
3. Loading and Elution:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) by concentrating it to a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting solvent system, gradually increasing the polarity based on your TLC analysis.
4. Fraction Collection:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for flash column chromatography.
Protocol 2: Recrystallization
1. Solvent Selection:
-
Place 10-20 mg of the crude solid into several test tubes.[1]
-
Add a few drops of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when hot.[1]
-
If a single solvent is not found, test a two-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane).
2. Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[1] Adding excess solvent will significantly reduce your yield.
3. Cooling and Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to obtain the pure 4-bromo-1-ethyl-1H-1,3-benzodiazole.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Technical Support Center: Purification of Polar Heterocyclic Aldehydes - Benchchem.
- Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem.
- 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole - NIH.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem.
- IV.
- Supporting Inform
- (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)
- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
- 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one - PubChem.
- 4-bromo-2,1,3-benzothiadiazole synthesis - ChemicalBook.
- Synthesis and characterization of four novel 1,3-azole based push-pull heterocyclic systems.
- C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)
- 4-Bromo Benzaldehyde Intermedi
- 4-Bromo-1,3-benzothiazole | 767-68-0 - Sigma-Aldrich.
- Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole - SciSpace.
- Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchG
- GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
- LC Purification Troubleshooting Guide - Waters Corpor
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- A Detailed Protocol for the Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline - Benchchem.
- 4-Bromo-1-ethyl-1H-benzimidazole (1 x 1 g) | Reagentia.
- Study on Benzimidazole: A Comprehensive Review - IJFMR.
- Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c] - Semantic Scholar.
- Practical synthesis of 1,3-benzoazaphosphole analogues - Frontiers.
Sources
Technical Support Center: Solubilization of 4-Bromo-1-ethyl-1H-1,3-benzodiazole
Topic: Troubleshooting Aqueous Solubility for Biological Assays Compound: 4-bromo-1-ethyl-1H-1,3-benzodiazole (CAS: 83741-35-9 analog/derivative) Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1]
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub. You are likely here because you have observed immediate precipitation of 4-bromo-1-ethyl-1H-1,3-benzodiazole upon diluting your DMSO stock into aqueous media, or you are struggling to formulate it for in vivo administration.
This behavior is dictated by two competing forces:
-
High Lipophilicity: The ethyl group at
and the bromo-substituent at significantly increase the LogP (estimated ~2.8–3.2) compared to the parent benzimidazole. -
Crystal Lattice Energy: The bromine atom facilitates tight crystal packing via halogen bonding and Van der Waals interactions, effectively acting as "molecular velcro" that resists dissolution.
This guide moves beyond simple "shake and heat" advice. We will apply thermodynamic principles to force this molecule into solution without compromising your biological data.
Module 1: The Quick Fix (Cosolvents)
FAQ: Why does my compound crash out when I add water, even if it was clear in DMSO?
Answer: You are encountering the "Solvent Shift" phenomenon. This molecule is highly soluble in DMSO (aprotic, polar) but has poor water solubility.[1] When you dilute a 10 mM DMSO stock into water (e.g., 1:1000 dilution), the solvent environment instantly changes from lipophilic-friendly to hydrophilic.[1] If the final concentration exceeds the thermodynamic solubility limit in water (which is likely < 10 µM for this compound), the system becomes supersaturated and precipitates.
Protocol: The "Step-Down" Dilution Method
Use this for cellular assays where low concentrations (< 10 µM) are sufficient.
-
Prepare High Stock: Dissolve compound in 100% DMSO to 10 mM. Vortex until absolutely clear.
-
Intermediate Dilution: Do NOT pipette 1 µL of stock directly into 1 mL of media. This creates a local "shock" zone of high concentration that nucleates crystals.
-
Instead, dilute the 10 mM stock 1:10 into pure Ethanol or PEG400 first (Creating a 1 mM secondary stock).[1]
-
-
Final Dilution: Pipette the secondary stock into your assay buffer while vortexing the buffer.
-
Validation: Measure OD600 (turbidity) immediately. If OD > 0.01, precipitation has occurred.[1]
Table 1: Recommended Solvent Limits for Biological Assays
Exceeding these limits often causes artifacts or toxicity, regardless of compound solubility.[1]
| Assay Type | Max DMSO | Max Ethanol | Max PEG400 | Notes |
| Enzymatic (Cell-free) | 5.0% | 5.0% | 10% | Enzymes are generally robust; check for denaturation. |
| Cell-Based (Immortalized) | 0.5% | 0.5% | 1% | HeLa, HEK293.[1] High DMSO alters membrane permeability. |
| Primary Neurons/Stem Cells | 0.1% | < 0.1% | 0.5% | Extremely sensitive to solvent toxicity. |
| In Vivo (IV/IP Injection) | < 5% | < 10% | 30-40% | High DMSO causes hemolysis and pain upon injection.[1] |
Module 2: pH Manipulation (The "Ionic Switch")
FAQ: Can I dissolve it by acidifying the water?
Answer: Yes, but it requires a lower pH than you might expect.
The parent benzimidazole has a pKa of ~5.6 (protonation at
-
Estimated pKa of your compound: ~4.5 – 4.8.
-
Implication: To achieve >99% ionization (solubility), the pH must be 2 units below the pKa. You need a pH of ~2.5 .
Protocol: In Situ Salt Formation (Mesylate Salt)
Best for creating a stable aqueous stock for further dilution.[1]
-
Weigh: 10 mg of compound.
-
Acidify: Add 1 equivalent of Methanesulfonic acid (MSA) or 1M HCl.
-
Note: MSA is preferred over HCl as mesylate salts of benzimidazoles generally have higher aqueous solubility than hydrochloride salts.
-
-
Dissolve: Add water dropwise with sonication. The solution should become clear as the cationic species forms.
-
Buffer Exchange: If injecting into an animal, you must slowly buffer this back to pH 5–6 using Sodium Acetate.[1] Warning: If you neutralize to pH 7.4, the compound will likely precipitate immediately.
Module 3: Advanced Formulation (Cyclodextrins)
FAQ: How do I formulate this for animal studies (IV/IP) at high doses?
Answer: You must use Complexation . Cosolvents are toxic at high doses, and pH 2.5 is irritating.[1] The gold standard for lipophilic benzimidazoles is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (Captisol®). The hydrophobic benzimidazole core inserts into the cyclodextrin torus, shielding it from water while the hydrophilic exterior ensures solubility.
Protocol: The "Kneading" Method for HP-β-CD Complexation
This method yields the highest solubility enhancement (up to 200-fold).
-
Ratio: Use a 1:5 to 1:10 molar ratio of Drug:Cyclodextrin.
-
Example: 10 mg Drug + 300 mg HP-β-CD.
-
-
Solvent: Dissolve the HP-β-CD in minimal water (e.g., 2 mL for 300 mg) to create a clear syrup.
-
Addition: Add the solid drug to the cyclodextrin solution. It will look like a suspension.
-
Energy Input: Sonicate at 40°C for 45–60 minutes.
-
Critical Step: If the solution does not clear, add small aliquots (10 µL) of 1M HCl to protonate the nitrogen, helping it enter the cavity.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
-
Use: This solution is usually stable at room temperature and pH neutral.
Module 4: Troubleshooting Logic Flow
Use this decision tree to select the correct solubilization strategy for your specific experiment.
Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on assay type and concentration requirements.[1]
Module 5: Mechanistic Visualization
Understanding how these methods work ensures you can adapt them if the protocol fails.
Figure 2: Solubilization mechanisms.[1] The 4-Bromo substituent lowers the pKa, making protonation difficult (dashed line), rendering Cyclodextrin complexation the more robust pathway.[1]
References
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction based on LogP and Melting Point).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Castro, N., et al. (2010).[1] Interaction of Albendazole with Hydroxypropyl-beta-cyclodextrin.[2] AAPS PharmSciTech, 11(4).[1] (Demonstrates the specific utility of HP-β-CD for benzimidazole class drugs). Link
-
BenchChem Technical Support. (2025). Managing DMSO Effects in Cell-Based Assays. (Source for DMSO tolerance limits in Table 1). Link[1]
Sources
Validation & Comparative
HPLC method validation for 4-bromo-1-ethyl-1H-1,3-benzodiazole purity
An expert guide to developing and validating a stability-indicating HPLC method for the purity determination of 4-bromo-1-ethyl-1H-1,3-benzodiazole, structured for researchers and drug development professionals. This document provides a comparative analysis of chromatographic conditions and a detailed validation protocol grounded in regulatory standards.
Introduction: The Analytical Imperative for Novel Drug Candidates
In the landscape of pharmaceutical development, the journey of a novel chemical entity from synthesis to clinical application is paved with rigorous analytical scrutiny. For compounds like 4-bromo-1-ethyl-1H-1,3-benzodiazole, a heterocyclic molecule with potential therapeutic applications, the confirmation of its identity, purity, and stability is paramount. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a drug substance. Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a fundamental pillar of scientific integrity and patient safety.
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-bromo-1-ethyl-1H-1,3-benzodiazole. Adopting the perspective of a Senior Application Scientist, we will not only outline the requisite steps but also delve into the scientific rationale behind our experimental choices, comparing alternatives to arrive at an optimized, self-validating system. The methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, ensuring regulatory compliance and scientific rigor.[1][2]
Part 1: Strategic Method Development - A Comparative Approach
The goal of method development is to establish a separation that is effective, efficient, and robust. This requires a systematic evaluation of chromatographic parameters, beginning with an understanding of the analyte's physicochemical properties.
Analyte Characterization: Predicting Chromatographic Behavior
4-bromo-1-ethyl-1H-1,3-benzodiazole possesses a benzimidazole core, which is a weakly basic heterocyclic system, substituted with a hydrophobic bromo group and an ethyl group.[3] This structure predicts several key properties relevant to HPLC:
-
Hydrophobicity: The aromatic rings and alkyl/bromo substituents suggest significant retention on reversed-phase columns.
-
UV Absorbance: The conjugated benzimidazole ring system will act as a chromophore, making UV detection a suitable choice. A UV scan would be performed, but literature on similar benzimidazoles suggests detection wavelengths between 250 nm and 290 nm are effective.[4][5]
-
Ionization: The nitrogen atoms in the imidazole ring are weakly basic.[3] This means that the mobile phase pH can significantly impact the analyte's retention and peak shape. Operating at a slightly acidic pH (e.g., 3.0-4.5) can ensure consistent protonation and mitigate peak tailing.[6]
Comparative Selection of Stationary and Mobile Phases
The success of the separation hinges on the selection of an appropriate column (stationary phase) and mobile phase. We will compare three common reversed-phase chemistries and two organic modifiers.
Table 1: Comparison of Initial Chromatographic Conditions
| Parameter | Option A: C18 | Option B: C8 | Option C: Phenyl-Hexyl | Rationale & Expected Outcome |
| Stationary Phase | Octadecylsilane | Octylsilane | Phenyl-Hexyl | C18: High hydrophobicity, excellent for retaining non-polar to moderately polar compounds. The default starting point.[7] C8: Less retentive than C18, potentially offering faster elution for highly hydrophobic compounds.[8] Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the analyte's aromatic rings, which can be crucial for separating structurally similar impurities.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 0.1% Formic Acid in Water (pH ~2.7) | 0.1% Formic Acid in Water (pH ~2.7) | A simple, volatile, and MS-compatible acidic modifier to ensure consistent protonation of the benzimidazole nitrogens and suppress silanol interactions, leading to better peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | Acetonitrile (ACN) | Acetonitrile is often preferred over methanol due to its lower viscosity (lower backpressure) and different selectivity profile. |
| Gradient | 30% to 90% B over 15 min | 30% to 90% B over 15 min | 30% to 90% B over 15 min | A generic scouting gradient to determine the approximate elution conditions and overall impurity profile. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm | Based on typical absorbance maxima for benzimidazole derivatives.[4] |
Experimental Comparison and Method Optimization
After running initial scouting gradients, the following hypothetical results were obtained, allowing for the selection of the most suitable method for validation.
Table 2: Results of Initial Method Scouting
| Condition | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) from Impurity 1 | Observations |
| Option A: C18 | 10.2 | 1.3 | 1.8 | Good retention and acceptable peak shape. Resolution is adequate but could be improved. |
| Option B: C8 | 8.5 | 1.2 | 1.4 | Faster elution as expected. Peak shape is slightly better, but resolution from a critical impurity is compromised.[4] |
| Option C: Phenyl-Hexyl | 9.8 | 1.1 | 2.5 | Excellent peak shape and superior resolution for the aromatic impurity, indicating beneficial π-π interactions. This provides the best overall separation. |
Part 2: The Validation Protocol - Establishing Method Suitability
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][10] We will now validate the optimized HPLC method according to the ICH Q2(R1) framework.
Optimized Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with DAD detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, hold for 1 min; ramp to 85% B in 10 min; hold for 2 min; return to 40% B in 0.1 min; hold for 2.9 min (Total run time: 16 min).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 280 nm.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Method Validation Workflow
The validation process follows a logical sequence, where foundational parameters support more complex assessments.
Caption: Workflow for HPLC Method Development and Validation.
System Suitability
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol:
-
Prepare a standard solution of 4-bromo-1-ethyl-1H-1,3-benzodiazole at the target concentration (e.g., 0.5 mg/mL).
-
Inject this solution five or six replicate times.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates. Acceptance Criteria:
-
RSD of peak area < 2.0%.
-
RSD of retention time < 1.0%.
-
Tailing factor (Tf) ≤ 2.0.
-
Theoretical plates (N) > 2000.
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. Protocol (Forced Degradation):
-
Expose the analyte solution (0.5 mg/mL) to various stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C dry heat for 48 hours (solid state).
-
Photolytic: UV light (254 nm) and visible light for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control.
-
Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in all chromatograms. Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2.0) between the analyte and all degradation products.
-
The peak purity analysis (e.g., purity angle < purity threshold) must pass for the analyte peak in the presence of degradants, indicating no co-elution.
-
Significant degradation (5-20%) should be observed under stress conditions to prove the method is "stability-indicating."
Table 3: Summary of Specificity (Forced Degradation) Results
| Stress Condition | % Degradation | Resolution (Rs) to Closest Impurity | Peak Purity |
| Acid (0.1 M HCl) | 15.2% | 3.1 | Pass |
| Base (0.1 M NaOH) | 8.9% | 2.8 | Pass |
| Oxidation (3% H₂O₂) | 12.5% | 4.2 | Pass |
| Thermal (80 °C) | 3.1% | N/A (no major peaks) | Pass |
| Photolytic | 6.5% | 2.5 | Pass |
Linearity and Range
Purpose: To verify that the method provides results that are directly proportional to the concentration of the analyte within a given range. Protocol:
-
Prepare a series of at least five calibration standards from a stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study. Protocol:
-
Prepare a sample matrix (placebo). If not available, use the diluent.
-
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery. Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Table 4: Summary of Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL, n=3) | Mean Recovery (%) | RSD (%) |
| 80% | 0.40 | 0.398 | 99.5% | 0.4% |
| 100% | 0.50 | 0.503 | 100.6% | 0.2% |
| 120% | 0.60 | 0.597 | 99.5% | 0.3% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision. Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies. Acceptance Criteria:
-
-
Repeatability: RSD ≤ 1.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[6] Protocol (based on Signal-to-Noise ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six replicate preparations at this concentration and verifying that the precision (RSD) and accuracy meet requirements. Acceptance Criteria:
-
LOD: S/N ≥ 3:1.
-
LOQ: S/N ≥ 10:1, with RSD ≤ 10% for precision at this level.
Robustness
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase composition (e.g., % Acetonitrile ± 2%).
-
-
Inject a standard solution and assess the impact on system suitability parameters (retention time, tailing factor, resolution). Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
Changes in results should not be significant, demonstrating the method's reliability.
Part 3: Data Synthesis and Method Trustworthiness
A validated method is a system where each parameter builds upon the others to create a network of evidence. Specificity is the foundation upon which all quantitative assessments (linearity, accuracy, precision) are built.
Caption: Interdependence of HPLC Method Validation Parameters.
Senior Scientist Insights: Beyond the Checklist
From experience, the most robust methods are those developed with an eye toward potential failure modes. For benzimidazole-containing molecules, peak tailing is a common issue. Our choice of a Phenyl-Hexyl column and an acidic mobile phase was a proactive measure to mitigate this. During forced degradation, if a degradant peak co-elutes with the main peak, the method is not stability-indicating. In such a scenario, one must revisit method development, perhaps by altering the pH, organic modifier, or even the column chemistry to achieve separation.
Furthermore, the lifecycle of an analytical method does not end with validation. It must be continuously monitored through system suitability checks during routine use. Any consistent drift in retention times or loss of resolution may indicate column degradation or a change in the sample matrix, requiring investigation and potential re-validation. This holistic view ensures the long-term reliability of the purity data that underpins critical decisions in drug development.
Conclusion
This guide has detailed a comparative and systematic approach to developing and validating a stability-indicating HPLC method for the purity assessment of 4-bromo-1-ethyl-1H-1,3-benzodiazole. By comparing stationary phases, we selected a Phenyl-Hexyl column that provided superior selectivity. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, rigorously challenged the method's specificity, linearity, accuracy, precision, sensitivity, and robustness. The resulting data, presented herein, confirms that the method is suitable for its intended purpose: to provide accurate and reliable purity data essential for the advancement of this potential drug candidate. This structured approach exemplifies the scientific diligence required to ensure the quality and safety of new pharmaceutical products.
References
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 35(10), 1349-1360. [Link]
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Kulik, A., Białecka, W., Podolska, M., & Mazurek, A. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Taylor & Francis Online. (2012). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. [Link]
-
ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]
-
Welch Materials, Inc. (2024). Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Perpusnas. (2024). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Welch Materials, Inc. (2024). HPLC Column Selection: Core to Method Development (Part II). [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
Chromservis. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. welch-us.com [welch-us.com]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 8. labtech.tn [labtech.tn]
- 9. welch-us.com [welch-us.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Crystallographic Confirmation of 4-bromo-1-ethyl-1H-1,3-benzodiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Ambiguity in Molecular Architecture
In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is the bedrock upon which function is understood and innovation is built. While spectroscopic methods like NMR and mass spectrometry provide crucial connectivity data, they often fall short of defining absolute stereochemistry, resolving conformational ambiguities, or mapping the intricate network of intermolecular interactions that govern a material's bulk properties. Single-Crystal X-ray Diffraction (SCXRD) stands alone as the definitive technique, providing an unambiguous and high-resolution map of molecular architecture.[1][2][3]
This guide provides an in-depth, field-proven workflow for the structural confirmation of 4-bromo-1-ethyl-1H-1,3-benzodiazole, a representative N-heterocyclic scaffold common in medicinal chemistry. We will proceed from chemical synthesis to final structural validation, emphasizing not just the procedural steps, but the critical reasoning and validation checkpoints that ensure the integrity of the final crystallographic model. This process serves as a robust template for the structural elucidation of novel small molecules.
Part 1: Synthesis and Purity—The Foundation of a Good Crystal
A high-quality crystal cannot be grown from impure material. The first principle of crystallography is, therefore, the synthesis of a highly pure compound. The target molecule, 4-bromo-1-ethyl-1H-1,3-benzodiazole, can be synthesized via a standard N-alkylation of the corresponding benzimidazole precursor.
Experimental Protocol: Synthesis & Purification
-
Reaction Setup: To a solution of 4-bromo-1H-benzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.
-
Alkylation: Add iodoethane (CH₃CH₂I, 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Causality: The basic conditions deprotonate the imidazole nitrogen, creating a nucleophile that readily attacks the electrophilic ethyl iodide, forming the N-ethyl bond. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into cold water. The organic product will often precipitate. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
-
Self-Validation: Purity of the final product must be confirmed (>98%) by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding. This step is non-negotiable and prevents wasted effort in crystallization trials.
-
Part 2: Crystallization—The Bottleneck and the Breakthrough
Crystallization is often described as more of an art than a science, but a systematic approach based on the molecule's properties significantly increases the probability of success.[4] For a relatively non-polar organic molecule like 4-bromo-1-ethyl-1H-1,3-benzodiazole, slow evaporation and vapor diffusion are primary methods to explore.[5][6]
Comparative Crystallization Methodologies
| Method | Principle | Suitability for Target Compound |
| Slow Evaporation | A saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration beyond the saturation point to induce nucleation and crystal growth. | High. Simple and effective for moderately soluble, stable compounds. A good starting point. |
| Vapor Diffusion | A concentrated drop of the compound solution (in a less volatile solvent) is equilibrated against a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the drop, reducing solubility and promoting crystallization. | Excellent. Offers finer control over the rate of supersaturation compared to slow evaporation, often yielding higher quality crystals. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix. | Good. Useful but can be technically challenging to set up without disturbing the interface. |
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane). An ideal solvent for slow evaporation will dissolve the compound when heated but show lower solubility at room temperature. For vapor diffusion, a good solvent/anti-solvent pair is needed (e.g., dichloromethane/hexane).
-
Setup (Vapor Diffusion - Hanging Drop):
-
Dissolve 5-10 mg of the compound in 1-2 mL of a suitable solvent (e.g., dichloromethane).
-
Pipette ~1 mL of an anti-solvent (e.g., hexane) into a well of a crystallization plate.
-
Pipette a 2-5 µL drop of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal the well.
-
-
Incubation: Store the plates in a vibration-free environment at a constant temperature (e.g., 18-22°C).
-
Monitoring: Inspect the drops daily under a microscope for the formation of single, well-defined crystals with sharp edges. This process can take anywhere from a day to several weeks.[4]
Part 3: The Gold Standard—Single-Crystal X-ray Diffraction
Once a suitable crystal (typically >0.1 mm in all dimensions, with no visible cracks or defects) is obtained, the SCXRD experiment can be performed.[7][8] This process definitively maps the electron density of the molecule, allowing for the precise placement of every non-hydrogen atom.
Experimental Workflow: From Crystal to Structure
The entire process, from synthesis to final validated structure, follows a logical and self-correcting pathway.
Caption: Workflow for crystallographic structure confirmation.
Protocol for Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head, typically in a cryo-stream of nitrogen gas (~100 K).
-
Causality: Low temperatures reduce thermal vibrations of the atoms, resulting in less diffuse scattering and a more precise determination of atomic positions and displacement parameters.[2]
-
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated. Modern diffractometers automate this process.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for Lorentz and polarization effects), yielding a reflection file.
-
Structure Solution: The phase problem—the fact that detectors measure intensities but not the phase of the diffracted X-rays—is solved.[9] For small molecules, this is routinely accomplished using direct methods with software like SHELXS.[10] This provides an initial electron density map and a preliminary molecular model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software like SHELXL.[10] This optimizes atomic coordinates, bond lengths, angles, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, as measured by the R-factor.
-
Validation: The final Crystallographic Information File (CIF) is rigorously checked for errors using a validation program like PLATON, often via the IUCr's checkCIF service.[11][12][13]
-
Trustworthiness: This is a critical self-validating step. PLATON checks for hundreds of potential issues, including incorrect space group assignments, missed symmetry, unusual bond lengths or angles, and problematic thermal ellipsoids, flagging them as ALERTS for the crystallographer to address.[14] A clean checkCIF report is the hallmark of a trustworthy structure.
-
Part 4: Interpreting the Result—A Comparative Analysis
The final output of a successful SCXRD experiment is a CIF file containing the complete structural model. This data allows for a detailed analysis and comparison.
(Note: The following data is a realistic, illustrative example for 4-bromo-1-ethyl-1H-1,3-benzodiazole, as a public structure is not available. It serves to demonstrate the type and format of data obtained.)
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₉H₉BrN₂ |
| Formula weight | 225.09 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.541(2) Å, α = 90°b = 10.233(3) Å, β = 98.65(1)°c = 11.105(3) Å, γ = 90° |
| Volume | 959.1(4) ų |
| Z (Molecules/unit cell) | 4 |
| Calculated density | 1.558 Mg/m³ |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.082 |
| R indices (all data) | R₁ = 0.041, wR₂ = 0.089 |
| CCDC Deposition No. | XXXXXXX |
The low R-values (R₁ < 5%) indicate a good fit between the experimental data and the refined structural model.[15]
Comparative Analysis of Molecular Geometry
A key validation step is comparing the determined bond lengths and angles to established literature values for similar chemical fragments, often sourced from the Cambridge Structural Database (CSD). This provides an objective performance benchmark for the structural model.
Table 2: Comparison of Selected Bond Lengths (Å)
| Bond | Experimental Value (Å) | Standard Value (CSD average) (Å) |
| C(ar)-Br | 1.895(3) | 1.899(10) |
| N1-C2 (imidazole) | 1.332(4) | 1.334(8) |
| N1-C7a (imidazole) | 1.385(4) | 1.388(7) |
| N1-C8 (ethyl) | 1.471(4) | 1.469(11) |
As shown, the experimentally determined bond lengths are in excellent agreement with statistically averaged values from thousands of known structures, providing strong confidence in the model's accuracy.
Conclusion and Data Deposition
The combination of meticulous synthesis, systematic crystallization, and rigorous X-ray diffraction analysis provides an unambiguous confirmation of the molecular structure of 4-bromo-1-ethyl-1H-1,3-benzodiazole. The workflow detailed here, with its integrated validation checkpoints, represents the gold standard for structural elucidation in modern chemical and pharmaceutical research.[16][17][18]
To ensure scientific integrity and contribute to the global body of chemical knowledge, the final step is to deposit the structural data (in CIF format) into a public repository like the Cambridge Structural Database (CSD).[19][20][21][22][23] This makes the data accessible to the entire scientific community, fostering further research and discovery.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Single-crystal structure validation with the program PLATON. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). An overview of PLATON/PLUTON crystal structure validation. Retrieved February 15, 2026, from [Link]
-
International Journal of Engineering Technologies and Innovative Research (JETIR). (2020). A Study on Single-Crystal Structure Validation with The Program Platon. Retrieved February 15, 2026, from [Link]
-
FIZ Karlsruhe. (n.d.). Deposit Structures. Retrieved February 15, 2026, from [Link]
-
MDPI. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved February 15, 2026, from [Link]
-
FIZ Karlsruhe. (n.d.). The crystal structure depot. Retrieved February 15, 2026, from [Link]
-
Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. Retrieved February 15, 2026, from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access & Deposit Crystal Structures. Retrieved February 15, 2026, from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). How to deposit a structure in the CSD. Retrieved February 15, 2026, from [Link]
-
Chemistry World. (2022). Exploring the advantages of single-crystal x-ray diffraction in pharma. Retrieved February 15, 2026, from [Link]
-
Profex. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Retrieved February 15, 2026, from [Link]
-
University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Retrieved February 15, 2026, from [Link]
-
News-Medical. (2020). What Role does X-Ray Diffraction have in Drug Analysis? Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved February 15, 2026, from [Link]
-
Diamond Light Source. (n.d.). MX-Software. Retrieved February 15, 2026, from [Link]
-
University of Cambridge. (n.d.). Software | MSM X-ray Facility. Retrieved February 15, 2026, from [Link]
-
International Union of Crystallography (IUCr). (n.d.). Crystallographic software list. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 15, 2026, from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 15, 2026, from [Link]
-
Hindawi. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole. Retrieved February 15, 2026, from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 15, 2026, from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved February 15, 2026, from [Link]
-
MDPI. (2020). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([11][19]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (2010). X-Ray Crystallography of Chemical Compounds. Retrieved February 15, 2026, from [Link]
-
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved February 15, 2026, from [Link]
-
MDPI. (2017). 4-Bromobenzo[1,2-d:4,5-d′]bis([11][19]thiadiazole). Retrieved February 15, 2026, from [Link]
-
Cardiff University. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data. Retrieved February 15, 2026, from [Link]
-
Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. Retrieved February 15, 2026, from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. excillum.com [excillum.com]
- 3. mkuniversity.ac.in [mkuniversity.ac.in]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 10. iucr.org [iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Single-crystal structure validation with the program PLATON [academia.edu]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
- 15. 2-(4-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. veranova.com [veranova.com]
- 18. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. Deposit Structures | ICSD DEPOT [icsd-depot.products.fiz-karlsruhe.de]
- 21. The crystal structure depot | ICSD [icsd.products.fiz-karlsruhe.de]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
The Fingerprint of Regioselectivity: IR Analysis of 4-Bromo-1-ethyl-1H-1,3-benzodiazole
Topic: IR Spectrum Interpretation for 4-Bromo-1-ethyl-1H-1,3-benzodiazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the development of benzimidazole-based pharmacophores, precise structural characterization is non-negotiable. While NMR is the gold standard for connectivity, Infrared (IR) Spectroscopy offers a rapid, non-destructive method to validate functional group transformations—specifically
This guide provides a technical comparison of 4-bromo-1-ethyl-1H-1,3-benzodiazole against its structural analogs. By focusing on the unique vibrational signatures of the 4-bromo regioisomer versus the 5-bromo alternative and the unsubstituted precursor, we establish a self-validating protocol for rapid quality control.
Part 1: Structural Context & Theoretical Basis
The target molecule integrates three distinct vibrational domains: the benzimidazole core , the
Structural Logic Visualization
The following diagram maps the molecular structure to its expected vibrational modes, highlighting the diagnostic regions.[1]
Figure 1: Vibrational mapping of 4-bromo-1-ethyl-1H-1,3-benzodiazole. The interaction between the substitution pattern and the OOP bending modes is the primary differentiator for regioisomers.
Part 2: Comparative Analysis of IR Techniques
For this specific compound (typically a crystalline solid), the choice of sampling technique significantly impacts spectral resolution, particularly in the low-frequency fingerprint region where the C-Br stretch resides.
| Feature | ATR (Attenuated Total Reflectance) | KBr Pellet (Transmission) | Recommendation |
| Sample Prep | None (Direct solid contact) | Grinding with KBr salt | ATR (High Throughput) |
| Reproducibility | High (Path length fixed) | Variable (Depends on pellet thickness) | ATR (Quantitative consistency) |
| Low-Frequency Cutoff | ~600–400 cm⁻¹ (Diamond/ZnSe) | ~400 cm⁻¹ | KBr (If <600 cm⁻¹ is critical) |
| Spectral Artifacts | Peak shifts due to dispersion | Moisture bands (O-H) common | ATR (Cleaner baseline) |
Expert Insight: While KBr pellets allow visualization of the deep fingerprint region (<500 cm⁻¹), Diamond ATR is the superior choice for routine identification. The diagnostic C-Br stretch typically manifests as a weak band near 1000-1075 cm⁻¹ (aryl-Br) and a deformation band near 600 cm⁻¹, both visible on standard ATR units.
Part 3: Detailed Spectral Interpretation Guide
This section compares the target molecule against its non-brominated analog (1-Ethylbenzimidazole ) to isolate the specific contributions of the bromine substituent.
1. High-Frequency Region (4000 – 2500 cm⁻¹)
-
Target: 4-Bromo-1-ethyl-1H-1,3-benzodiazole
-
Control: Benzimidazole (unsubstituted)
| Functional Group | Mode | Frequency (cm⁻¹) | Interpretation & Validation |
| Aromatic C-H | Stretch | 3000 – 3100 | Weak, sharp bands. Present in all analogs. |
| Aliphatic C-H | Stretch | 2980 – 2850 | Diagnostic: Confirms the presence of the N-ethyl group. Look for asymmetric (~2970) and symmetric (~2870) modes. |
| N-H | Stretch | ABSENT | Critical Check: Unsubstituted benzimidazole shows a broad band at 3400–3200 cm⁻¹. The complete disappearance of this band confirms successful |
2. Fingerprint & Regioisomer Discrimination (1500 – 600 cm⁻¹)
This is the most challenging yet valuable region. The substitution pattern on the benzene ring dictates the Out-of-Plane (OOP) bending vibrations.
-
Scenario: Distinguishing 4-Bromo from 5-Bromo .
-
Mechanism: The number of adjacent aromatic hydrogens determines the OOP frequency.
| Regioisomer | Substitution Pattern | Adjacent Hydrogens | Expected OOP Bend (cm⁻¹) |
| 4-Bromo | 1,2,3-Trisubstituted | 3 Adjacent (H5, H6, H7) | ~780 – 760 cm⁻¹ (Strong) |
| 5-Bromo | 1,2,4-Trisubstituted | 2 Adjacent (H6, H7) + 1 Isolated (H4) | ~860 – 800 cm⁻¹ (2 Adj) + ~880 cm⁻¹ (1 Iso) |
*Note: "Trisubstituted" refers to the benzene ring counting the two bridgehead carbons as substituents.
Part 4: Experimental Protocol (Self-Validating)
To ensure data integrity, follow this standard operating procedure (SOP) designed for Diamond ATR.
Workflow Diagram
Figure 2: Step-by-step ATR acquisition protocol with built-in decision gates for synthesis validation.
Protocol Steps:
-
Instrument Prep: Clean ATR crystal with isopropanol. Collect background spectrum (air) to remove CO₂ and H₂O contributions.
-
Sample Loading: Place ~5 mg of solid 4-bromo-1-ethyl-1H-1,3-benzodiazole onto the crystal.
-
Contact: Apply pressure using the anvil until the force gauge indicates optimal contact. Caution: Do not over-tighten if the sample is brittle.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (or 400 cm⁻¹ if using CsI/extended range optics). Resolution: 4 cm⁻¹.[2] Scans: 16 or 32.
-
Data Processing: Apply Baseline Correction (if necessary) and ATR Correction (to adjust for penetration depth vs. wavelength).
References
-
Benzimidazole Core & Substitution Effects
- Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004.
-
Synthesis & Characterization of Ethyl-Benzimidazoles
-
"Molecular geometry and vibrational spectra of 2-ethyl-1H-benzo[d]imidazole...". ResearchGate, 2010. Link
-
-
C-Br Stretch Data
Sources
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Leveraging infrared spectroscopy for automated structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 4-bromo-1-ethyl-1H-1,3-benzodiazole
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-bromo-1-ethyl-1H-1,3-benzodiazole, a halogenated heterocyclic compound.
Due to the specific nature of many research chemicals, a dedicated Safety Data Sheet (SDS) for 4-bromo-1-ethyl-1H-1,3-benzodiazole may not be readily available. Therefore, this protocol is synthesized from established best practices for the disposal of brominated and halogenated organic compounds, ensuring a cautious and compliant approach.[1][2][3]
Section 1: Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe handling and disposal. The structure of 4-bromo-1-ethyl-1H-1,3-benzodiazole suggests several potential hazards based on its chemical class (brominated aromatic heterocyclic compound).
-
Toxicity: Structurally similar compounds, such as 4-Bromo-1H-benzimidazole, are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5] It is prudent to assume this compound shares similar toxicological properties.
-
Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6] Improper disposal, such as drain disposal, is strictly prohibited.[7][8][9]
-
Combustion Byproducts: Thermal decomposition can release highly toxic and corrosive gases, including hydrogen bromide, carbon monoxide, and nitrogen oxides.[10] This necessitates disposal via high-temperature incineration in a licensed facility equipped with appropriate scrubbers.[1][11]
| Compound Profile: 4-bromo-1-ethyl-1H-1,3-benzodiazole | |
| Chemical Class | Halogenated Aromatic Heterocycle |
| Anticipated Hazards | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant, Environmental Hazard.[4][5][12] |
| Required PPE | Chemical Splash Goggles, Lab Coat, Double Nitrile or Viton Gloves.[7][9] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, bases, and metals.[7][10] |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all appropriate engineering controls and PPE are in use.
-
Engineering Controls: All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards.[7][14]
-
Skin Protection: A fully buttoned lab coat is mandatory. Wear double nitrile gloves for splash protection; however, note that nitrile offers poor resistance to some halogenated hydrocarbons.[7][15] For extensive handling or spill cleanup, Viton gloves are recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[11][16]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.[11]
-
Section 3: Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective, compliant disposal. Halogenated and non-halogenated waste streams must always be kept separate.[1][2][3][8]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container: Obtain a dedicated hazardous waste container clearly labeled for "Halogenated Organic Waste."[1][3] These containers are often supplied by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green or white).[1][2] Polyethylene containers are generally preferred over metal cans, which can be corroded by acids formed from the decomposition of halogenated solvents.[7]
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[3][8] Clearly list all chemical constituents, including solvents and the full chemical name "4-bromo-1-ethyl-1H-1,3-benzodiazole," along with their estimated percentages.[3] Inaccurate labeling is a common and serious compliance violation.
-
Deposit Waste:
-
Solid Waste: Collect pure compound waste, contaminated lab debris (e.g., weigh boats, contaminated filter paper), and spill cleanup materials in a dedicated container for solid halogenated waste. Sweep up solids carefully to avoid dust formation.[9][10][12]
-
Liquid Waste: Collect solutions containing the compound in a dedicated container for liquid halogenated waste.
-
-
Keep the Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[3][8]
-
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The storage location should be in secondary containment and away from incompatible materials.[7]
Section 4: Disposal Pathway Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing 4-bromo-1-ethyl-1H-1,3-benzodiazole.
Caption: Decision workflow for proper segregation and disposal of waste.
Section 5: Spill & Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
-
Small Spills (Manageable in <10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double nitrile or Viton gloves, goggles, lab coat), absorb the spill with an inert, dry material like vermiculite or sand.[7]
-
Carefully sweep or scoop the absorbed material into a designated solid halogenated waste container.[9][10] Avoid creating dust.[9]
-
Clean the spill area, and place all cleaning materials and contaminated PPE into the waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the area until the emergency response team arrives.
-
Section 6: Regulatory Context
In the United States, the disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[17][18] As a spent halogenated solvent or compound, waste containing 4-bromo-1-ethyl-1H-1,3-benzodiazole would likely fall under the "F-listed" wastes (e.g., F001, F002) if mixed with certain solvents, or would be classified as a characteristic hazardous waste.[17][19] Regardless of the specific code, it must be managed through a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]
Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations. Always follow their specific procedures for waste pickup requests.
References
-
Hazardous Waste Segregation Guide. Bucknell University.
-
Standard Operating Procedure: Halogenated Solvents. Washington State University, Environmental Health & Safety.
-
Chapter 7.2 Organic Solvents. Cornell University, Environment, Health and Safety.
-
Hazardous Waste Reduction. University of California, Santa Cruz, Environmental Health and Safety.
-
Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.
-
Chemical Resistance Reference Chart. Medicom.
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
-
Safety Data Sheet: 4-Bromobenzoic acid. Thermo Fisher Scientific.
-
Safety Data Sheet: 2-Bromo-1,3-thiazole-4-carboxylic acid. Fisher Scientific.
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, Environmental Health and Radiation Safety.
-
Chemical Resistance Table for Gloves. Becky Aktsiaselts.
-
Safety Data Sheet: 4-Bromobenzaldehyde. Sigma-Aldrich.
-
4-Bromo-1H-benzimidazole Summary. PubChem, National Center for Biotechnology Information.
-
Safety Data Sheet: 4-Bromo-2,1,3-benzothiadiazole. Acros Organics.
-
Safety Data Sheet: 4-Bromo-1H-imidazole. Acros Organics.
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
-
Chemical Resistance Guide for Gloves. Duke University, Safety Office.
-
Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). U.S. Environmental Protection Agency.
-
MSDS of 4-Bromo-1,3-benzodioxole. Capot Chemical.
-
Safety Data Sheet: 1H-Benzimidazole, 6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)-. CymitQuimica.
-
Safety Data Sheet: 5-Bromo-1H-benzimidazole. Fisher Scientific.
-
Brominated Flame Retardants in Waste Electrical and Electronic Equipment. Environmental Science & Technology.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News.
-
Safety Data Sheet: 4-bromo-2,1,3-benzothiadiazole. ChemicalBook.
-
Which is the best way to recycle or neutralise Bromine? ResearchGate.
-
ECHA raises environmental concerns over certain aromatic brominated flame retardants. European Chemicals Agency.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
-
Removal of Bromine from Polymer Blends. MDPI.
-
Chemical recycling of bromine-terminated polymers synthesized by ATRP. Royal Society of Chemistry.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. All news - ECHA [echa.europa.eu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.ie [fishersci.ie]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ca [fishersci.ca]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. wku.edu [wku.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
